Ethyl 4-(4-bromophenyl)-2-[2-(methylsulfanyl)pyridine-3-amido]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-bromophenyl)-2-[2-(methylsulfanyl)pyridine-3-amido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-2-[2-(methylsulfanyl)pyridine-3-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Amidation: Formation of the amide bond between the pyridine derivative and the thiophene carboxylate.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-[2-(methylsulfanyl)pyridine-3-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Halogen exchange reactions on the bromophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield dehalogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-2-[2-(methylsulfanyl)pyridine-3-amido]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-bromophenyl)-2-[2-(methylsulfanyl)pyridine-3-amido]thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c1-3-26-20(25)16-15(12-6-8-13(21)9-7-12)11-28-19(16)23-17(24)14-5-4-10-22-18(14)27-2/h4-11H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZAWMDGVZYODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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